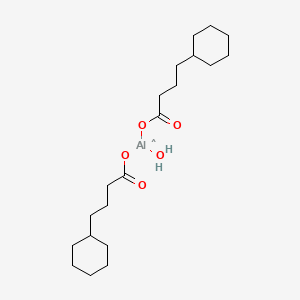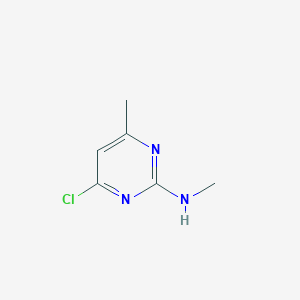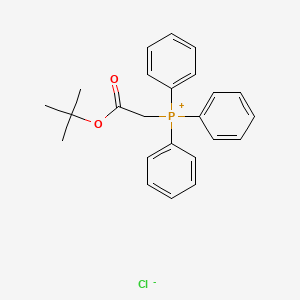
Ethyl-2-Isopropoxy-4-methoxybenzimidat-Hydrochlorid
Übersicht
Beschreibung
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
Ethyl-2-Isopropoxy-4-methoxybenzimidat-Hydrochlorid: wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard verwendet . Seine Reinheit und Konsistenz sind entscheidend, um genaue Ergebnisse in pharmakokinetischen und pharmakodynamischen Studien zu gewährleisten. Diese Verbindung unterstützt die Identifizierung und Quantifizierung von Arzneimittelkandidaten und deren Metaboliten in biologischen Proben.
Biochemische Forschung
Im Bereich der Biochemie findet diese Verbindung ihre Anwendung als Reagenz bei der Untersuchung biochemischer Wege und Prozesse . Sie ist besonders nützlich in Forschungs- und Entwicklungsumgebungen, in denen neue biochemische Assays entwickelt oder bestehende verfeinert werden.
Organische Synthese
Diese Chemikalie dient als wertvolles Zwischenprodukt in der organischen Synthese . Ihre Struktur ermöglicht die Einführung von Isopropoxy- und Methoxygruppen in komplexere Moleküle, was bei der Synthese neuer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien entscheidend sein kann.
Analytische Chemie
Analytische Chemiker verwenden This compound als Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden . Seine Stabilität und klar definierten Eigenschaften machen es zu einem hervorragenden Kandidaten für die Methodenentwicklung und Qualitätskontrolle.
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese neuer Arzneimittelmoleküle verwendet . Seine Benzimidatgruppe ist besonders interessant für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen, insbesondere bei der Entdeckung neuer Behandlungen.
Umweltwissenschaften
Die Rolle der Verbindung in der Umweltwissenschaft ist im Entstehen begriffen, insbesondere bei der Untersuchung chemischer Wechselwirkungen innerhalb von Ökosystemen . Forscher können sie verwenden, um das Schicksal und den Transport ähnlicher organischer Verbindungen in der Umwelt zu verstehen.
Sicherheits- und Gefahrenanalyse
This compound: ist auch wichtig für die Sicherheits- und Gefahrenanalyse. Seine Sicherheitsdatenblätter liefern wichtige Informationen zum Umgang, zur Lagerung und zur Entsorgung, die für die Aufrechterhaltung der Laborsicherheit unerlässlich sind .
Eigenschaften
IUPAC Name |
ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZFOOYCJFWDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619634 | |
| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548472-48-6 | |
| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)


